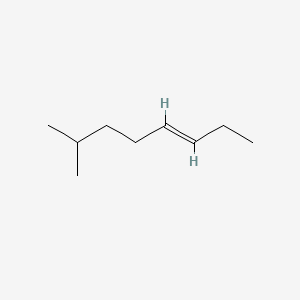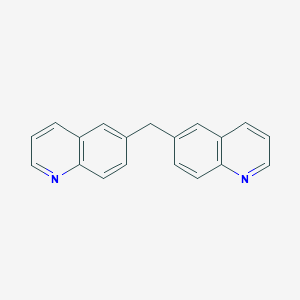
7-Methyl-3-octene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-3-octene is an organic compound with the molecular formula C₉H₁₈. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a structural isomer of other octenes and is notable for its specific arrangement of atoms, which includes a methyl group attached to the third carbon of the octene chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-octene can be achieved through various organic reactions. One common method involves the dehydration of alcohols. For instance, 7-methyl-3-octanol can be dehydrated using an acid catalyst such as sulfuric acid to yield this compound. Another method involves the Wittig reaction, where a suitable phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic cracking of larger hydrocarbons or the oligomerization of smaller alkenes. These processes typically require high temperatures and pressures, as well as the presence of specific catalysts to ensure the desired product is obtained with high selectivity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-3-octene undergoes various chemical reactions typical of alkenes:
Oxidation: This compound can be oxidized to form epoxides or diols. Common oxidizing agents include peracids for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Hydrogenation of this compound using a catalyst such as palladium on carbon can convert it to 7-methyl-octane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur across the double bond to form dibromo derivatives.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation; osmium tetroxide for dihydroxylation.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products
Epoxides: Formed via epoxidation.
Diols: Formed via dihydroxylation.
Alkanes: Formed via hydrogenation.
Dibromo derivatives: Formed via halogenation.
Applications De Recherche Scientifique
7-Methyl-3-octene has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug synthesis and as a precursor for biologically active molecules.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 7-Methyl-3-octene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in hydrogenation, the double bond interacts with hydrogen atoms on the catalyst surface, leading to the addition of hydrogen across the double bond. In oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octene: Another isomer of octene with the double bond at the first carbon.
2-Octene: An isomer with the double bond at the second carbon.
3-Octene: An isomer with the double bond at the third carbon but without the methyl group.
Uniqueness
7-Methyl-3-octene is unique due to the presence of the methyl group at the third carbon, which can influence its reactivity and physical properties compared to other octene isomers. This structural difference can lead to variations in boiling points, densities, and reactivity patterns, making this compound a distinct compound in both research and industrial applications.
Propriétés
Numéro CAS |
86668-33-9 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
(E)-7-methyloct-3-ene |
InChI |
InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h5-6,9H,4,7-8H2,1-3H3/b6-5+ |
Clé InChI |
PVWWZQTXWUTHQT-AATRIKPKSA-N |
SMILES isomérique |
CC/C=C/CCC(C)C |
SMILES canonique |
CCC=CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-4-[4-[4-(5-Fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-1(2H)-pyridinyl]cyclohexaneacetic acid](/img/structure/B11826428.png)
![1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11826435.png)
![Bn(-2)[Bn(-6)]L-Gal(b1-4)[Bn(-2)][Bn(-3)][Bn(-6)]L-Glc(b)-O-Ph(4-OMe)](/img/structure/B11826438.png)
![2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate](/img/structure/B11826446.png)


![1-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B11826489.png)
![tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate](/img/structure/B11826499.png)

![1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11826502.png)



![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)
